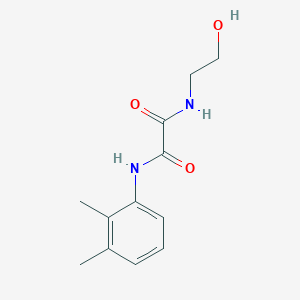

N'-(2,3-dimethylphenyl)-N-(2-hydroxyethyl)oxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

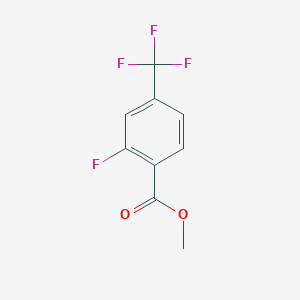

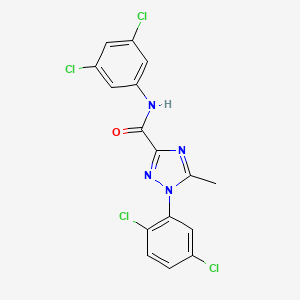

N'-(2,3-dimethylphenyl)-N-(2-hydroxyethyl)oxamide, also known as DPHO, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DPHO is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 233.3 g/mol. In

Applications De Recherche Scientifique

Three-Center Intramolecular Hydrogen Bonding in Oxamide Derivatives :

- A study by Martínez-Martínez et al. (1998) explores the synthesis and structural investigation of symmetric and non-symmetric oxamides, including N'-(2,3-dimethylphenyl)-N-(2-hydroxyethyl)oxamide. This research reveals that compounds like these are stabilized by intramolecular three-center hydrogen bonding, demonstrating significant chemical properties and potential applications in various fields (Martínez-Martínez et al., 1998).

Slow Magnetic Relaxation in a Hydrogen-Bonded 2D Array of Mononuclear Dysprosium(III) Oxamates :

- Fortea-Pérez et al. (2013) describe the synthesis of a mononuclear lanthanide oxamate complex that exhibits field-induced slow magnetic relaxation behavior typical of single-ion magnets (SIMs). This finding is significant in the context of magnetic materials and their potential technological applications (Fortea-Pérez et al., 2013).

Polyurethane Foams from Hydroxyethyl Derivatives of Oxamide :

- Zarzyka (2013) investigated the use of hydroxyethyl derivatives of oxamide modified with boric acid in the preparation of rigid polyurethane foams. These derivatives exhibit high thermal stability and improved physical properties, making them valuable in the development of advanced materials (Zarzyka, 2013).

Bimetallic Complexes with Anticancer Activity :

- A study by Li et al. (2012) focused on bimetallic complexes constructed from asymmetrical N,N'-bis(substituted)-oxamide. These complexes were investigated for their cytotoxic activities and reactivities towards DNA and protein, highlighting their potential in medicinal chemistry and oncology (Li et al., 2012).

Copper-Catalyzed Hydroxylation of (Hetero)aryl Halides :

- The combination of Cu(acac)2 and N,N'-bis(4-hydroxyl-2,6-dimethylphenyl)oxalamide (BHMPO) was found to be effective for hydroxylation of (hetero)aryl halides under mild conditions by Xia et al. (2016). This catalytic system could be beneficial for various chemical synthesis processes (Xia et al., 2016).

Synthesis and Anticonvulsant Activity of Ameltolide Analogues :

- Lambert et al. (1995) synthesized and evaluated new ameltolide analogues, including 4-amino-N-(2,6-dimethylphenyl)benzamide, for anticonvulsant activity. While not directly involving N'-(2,3-dimethylphenyl)-N-(2-hydroxyethyl)oxamide, this research contributes to understanding related compounds in pharmacological contexts (Lambert et al., 1995).

Mécanisme D'action

Target of Action

CCG-13346, also known as Cambridge id 5924250, primarily targets the RhoA transcriptional signaling pathway . This pathway plays a crucial role in various cellular processes, including cell adhesion, migration, invasion, and survival .

Mode of Action

CCG-13346 acts as an inhibitor of the RhoA transcriptional signaling pathway . It inhibits the interaction between MRTF-A (Myocardin-related transcription factor A) and importin a/b1 . This action prevents the nuclear import of MRTF-A/B, thereby inhibiting the transcriptional responses of the Rho pathway .

Biochemical Pathways

The RhoA transcriptional signaling pathway is the primary biochemical pathway affected by CCG-13346 . This pathway involves the regulation of gene transcription by the Rho family of small GTPases . By inhibiting this pathway, CCG-13346 can disrupt the normal functioning of these GTPases and their downstream effects .

Result of Action

The inhibition of the RhoA transcriptional signaling pathway by CCG-13346 can lead to a reduction in the abnormal involuntary hyperkinetic movements associated with conditions like tardive dyskinesia . It can also inhibit the growth of certain cancer cell lines and stimulate apoptosis .

Propriétés

IUPAC Name |

N'-(2,3-dimethylphenyl)-N-(2-hydroxyethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-8-4-3-5-10(9(8)2)14-12(17)11(16)13-6-7-15/h3-5,15H,6-7H2,1-2H3,(H,13,16)(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOWUYYFDPDRELV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C(=O)NCCO)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(2,3-dimethylphenyl)-N-(2-hydroxyethyl)oxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-methyl-1H-indol-3-yl)-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B2816182.png)

![N-(4-fluorobenzyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2816184.png)

![2-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2816187.png)

![N-[(Z)-furan-2-ylmethylideneamino]-3-pyrrol-1-ylthiophene-2-carboxamide](/img/structure/B2816188.png)

![2-{[4-(6-chloro-4-phenylquinolin-2-yl)phenoxy]acetyl}-N-phenylhydrazinecarbothioamide](/img/structure/B2816194.png)

![3-[3-(3-Fluorophenyl)-4-isoxazolyl]propanoic acid](/img/structure/B2816200.png)